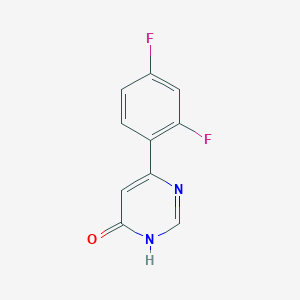
6-(2,4-Difluorophenyl)pyrimidin-4-ol
Übersicht
Beschreibung
6-(2,4-Difluorophenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C10H6F2N2O and its molecular weight is 208.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including compounds structurally related to 6-(2,4-difluorophenyl)pyrimidin-4-ol, have significant importance in medicinal chemistry due to their role in biological processes. A study by Muralidharan et al. (2019) highlights the synthesis of novel pyrimidine derivatives exhibiting anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in determining the potency of these activities, with chlorophenyl substitution showing notable effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Activity
Pyrido[2,3-d]pyrimidines derivatives, synthesized from related pyrimidin-4-ol compounds, have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Kanth et al. (2006) found that certain derivatives showed significant activity against all tested Gram-positive bacteria and moderate activity against Gram-negative bacteria, although they were inactive against Pseudomonas aeruginosa at the maximum concentration of 200 microg/ml. This study suggests the potential of pyrimidine derivatives in developing new antibacterial agents (Kanth, G. V. Reddy, K. H. Kishore, P. S. Rao, B. Narsaiah, & U. S. Murthy, 2006).
Supramolecular Chemistry
In supramolecular chemistry, ureidopyrimidones, closely related to the pyrimidin-4-ol structure, demonstrate strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for developing supramolecular polymers and materials. Beijer et al. (1998) reported that 6-methyl-2-butylureidopyrimidone dimerizes with high efficiency, making it a valuable building block for supramolecular assemblies (Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).
Structural and Electronic Studies
The study of the structure, electronic properties, and potential applications in nonlinear optics (NLO) of thiopyrimidine derivatives has been conducted by Hussain et al. (2020). Their work, focusing on phenyl pyrimidine derivatives, revealed promising NLO properties, suggesting that these compounds might be suitable for optoelectronic applications. The research underscores the versatility and potential of pyrimidine derivatives in fields beyond medicinal chemistry (Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, & A. Sultan, 2020).
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGOJCNVCKULTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


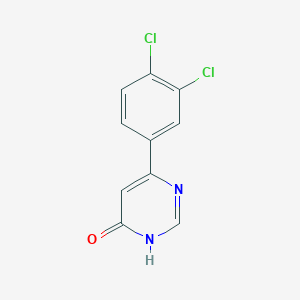

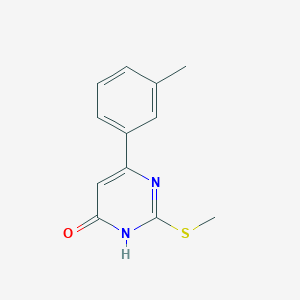
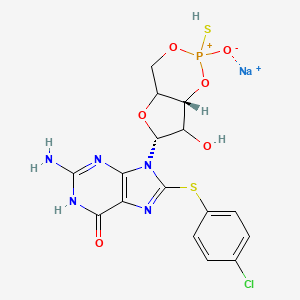
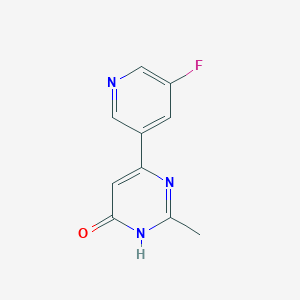
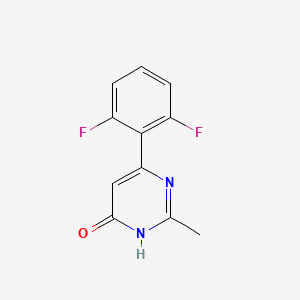

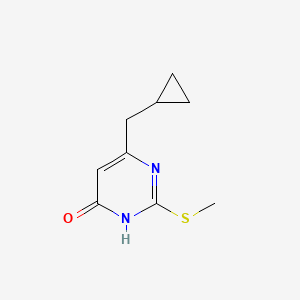
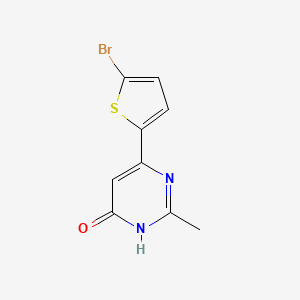
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
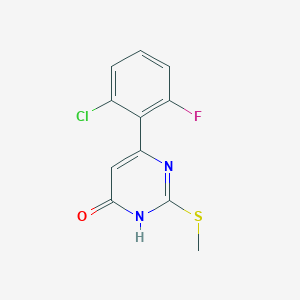
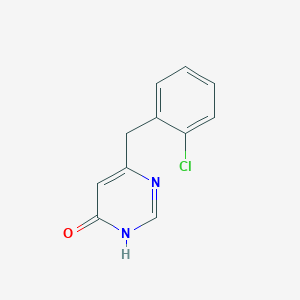

![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
